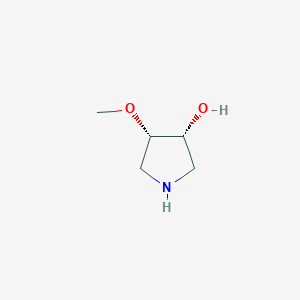

(3R,4S)-4-Methoxypyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(3R,4S)-4-methoxypyrrolidin-3-ol |

InChI |

InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 |

InChI Key |

NLVZYRDCKUFONR-UHNVWZDZSA-N |

Isomeric SMILES |

CO[C@H]1CNC[C@H]1O |

Canonical SMILES |

COC1CNCC1O |

Origin of Product |

United States |

Synthetic Methodologies for 3r,4s 4 Methoxypyrrolidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol reveals several potential synthetic pathways. The primary strategic disconnections involve the formation of the pyrrolidine (B122466) ring and the introduction of the key stereocenters.

Key Retrosynthetic Disconnections:

C-N Bond Disconnections: A common strategy involves disconnecting one or both C-N bonds, leading back to an acyclic precursor. For instance, a double disconnection points to a 1,4-dihalo or 1,4-diepoxybutane derivative and a primary amine. A more controlled approach involves the intramolecular cyclization of a linear precursor containing an amine and a suitable leaving group, such as a γ-amino alcohol or a γ-amino epoxide.

C3-C4 Bond Disconnection: While less common for this specific target, cleavage of the C3-C4 bond could lead to simpler fragments, but re-forming this bond with the correct stereochemistry would be a significant challenge.

Functional Group Interconversion: The hydroxyl and methoxy (B1213986) groups can be traced back to a common precursor, such as a 3,4-diol or a 3,4-epoxide. A key intermediate in many syntheses is a protected (3R,4S)-pyrrolidine-3,4-diol, which allows for the regioselective methylation of the C4 hydroxyl group. Another strategic precursor is a prochiral 3-pyrrolin-one or a 3-pyrroline, where stereoselective dihydroxylation or epoxidation can establish the desired stereochemistry.

These disconnections pave the way for various synthetic strategies, including those that build the ring system with inherent stereocontrol and those that functionalize a pre-existing pyrrolidine core.

Stereoselective and Enantioselective Approaches

Achieving the specific (3R,4S) stereochemistry requires sophisticated asymmetric synthesis techniques. These can be broadly categorized into methods using asymmetric catalysis, chiral auxiliaries, or chiral starting materials from the "chiral pool."

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of a prochiral pyrrole (B145914) or pyrroline (B1223166) derivative. For example, a 1-protected-4-methoxy-3-pyrrolin-2-one could be hydrogenated using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to set the two stereocenters in a single step. Highly stereoselective asymmetric hydrogenation of 1-protected-4-alkoxycarbonyl-3-oxopyrrolidine has been demonstrated as a viable industrial process for producing related (3R,4S)-disubstituted pyrrolidines. google.com

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a powerful method for constructing the pyrrolidine ring with up to four new stereocenters. acs.org The use of chiral metal catalysts, such as those based on Silver(I) or Copper(I), can induce high levels of enantioselectivity in these cycloadditions, providing access to highly functionalized pyrrolidines. acs.org

Organocatalysis: Chiral organocatalysts, particularly those derived from proline, have emerged as powerful tools in asymmetric synthesis. mdpi.comnih.gov For instance, an enantioselective Michael addition of a nucleophile to a 2-nitro-1-alkene, followed by a subsequent cyclization, can be catalyzed by a chiral pyrrolidine-based organocatalyst to yield a substituted pyrrolidine with high enantiopurity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com

A prominent example is the use of Oppolzer's camphorsultam in 1,3-dipolar cycloaddition reactions. acs.org In a synthesis of a key fragment for the drug Upadacitinib, which features a 3,4-syn substituted pyrrolidine, a chiral sultam was used to direct the cycloaddition, achieving high diastereoselectivity. acs.org This approach could be adapted for this compound by selecting the appropriate alkene dipolarophile. The process involves attaching the chiral auxiliary to the dipolarophile, performing the diastereoselective cycloaddition, and then cleaving the auxiliary to yield the enantiomerically enriched pyrrolidine. acs.orgnih.gov Evans oxazolidinone auxiliaries are also widely used to control the stereochemistry of alkylation and aldol (B89426) reactions that could be used to construct the pyrrolidine backbone from an acyclic precursor. wikipedia.orgresearchgate.net

Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.org This strategy is one of the most common for accessing complex chiral pyrrolidines.

From Tartaric Acid: L- or D-Tartaric acid is an ideal starting material as it possesses two vicinal stereocenters with the required anti-relationship, which can be mapped onto the C3 and C4 positions of the target pyrrolidine. The synthesis can begin with the conversion of tartaric acid into a suitable diamine or diol precursor, followed by cyclization to form the pyrrolidine ring. mdpi.com

From Amino Acids: Proteinogenic α-amino acids are a versatile source of chirality. univie.ac.atresearchgate.net 4-Hydroxy-L-proline, which already contains a pyrrolidine ring and a stereocenter at C4, is a common starting point for many substituted pyrrolidines. nih.gov Although it has cis stereochemistry, stereochemical inversion at C3 can be achieved through various chemical transformations. Alternatively, starting from (R)- or (S)-aspartic acid provides a linear backbone with a pre-defined stereocenter that can be elaborated into the target pyrrolidine. nih.gov

From Sugars: Carbohydrates offer a rich source of contiguous stereocenters. For example, L-sorbose has been used as a starting material for the stereoselective synthesis of (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine, demonstrating the utility of sugars in constructing highly functionalized, chiral pyrrolidine rings. nih.gov

Novel Synthetic Routes and Process Development

Modern organic synthesis focuses not only on discovering new reactions but also on developing efficient, scalable, and sustainable processes.

The development of continuous flow technologies has enabled the rapid and scalable production of chiral pyrrolidines. Flow chemistry allows for precise control over reaction parameters, enhanced safety, and can lead to higher yields and purities compared to batch processes. This methodology has been successfully applied to construct libraries of α-chiral pyrrolidines with high diastereocontrol and has been scaled to gram-per-hour production rates. rsc.org

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations, offering a powerful approach to enantiomerically pure compounds. rsc.orgresearchgate.netnih.gov Biocatalysis operates under mild conditions, often in aqueous media, and provides exceptional levels of stereoselectivity. rsc.org

Lipase-Mediated Kinetic Resolution: Lipases are the most widely used enzymes for the kinetic resolution of racemic alcohols and esters. nih.govmdpi.com In a typical kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of both enantiomers. This method has been extensively used for the resolution of racemic 3-hydroxypyrrolidines and related intermediates. rsc.org For example, lipases from Pseudomonas cepacia (PS-C and PS-D) have been effectively used to resolve racemic azido (B1232118) alcohols, which are versatile precursors to aminopyrrolidines. rsc.org Similarly, Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B (CAL-B), is frequently employed for the transesterification of 3,4-disubstituted pyrrolidines. rsc.org A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired product. rsc.org

Other Biocatalytic Methods: Besides lipases, other enzyme classes are valuable for pyrrolidine synthesis. Keto reductases (KREDs) can asymmetrically reduce a prochiral N-protected-3-pyrrolidinone to a chiral 3-hydroxypyrrolidine with high enantiomeric excess. nih.gov Amine transaminases (ATAs) can perform stereoselective amination of the same ketone precursor to furnish chiral 3-aminopyrrolidines. nih.gov Recently, engineered cytochrome P450 enzymes (P411 variants) have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity. nih.gov

The table below summarizes some enzymatic approaches relevant to the synthesis of chiral 3,4-disubstituted pyrrolidines.

| Enzyme Class | Enzyme Example | Substrate Type | Transformation | Stereoselectivity | Reference |

| Lipase | Pseudomonas cepacia Lipase (PS-C, PS-D) | Racemic azido-pyrrolidine alcohols | Kinetic Resolution (Transesterification) | Good to Excellent ee | rsc.org |

| Lipase | Candida antarctica Lipase B (CAL-B, Novozym® 435) | Racemic 3,4-disubstituted pyrrolidine alcohols | Kinetic Resolution (Transesterification) | Good to Excellent ee | rsc.org |

| Lipase | Lipase PS-IM / Ru-catalyst | Racemic N-Cbz-3-hydroxypyrrolidine | Dynamic Kinetic Resolution (Acetylation) | 95% ee | rsc.org |

| Keto Reductase (KRED) | Various | N-protected-3-pyrrolidinone | Asymmetric Reduction | >99% ee | nih.gov |

| Amine Transaminase (ATA) | Various | N-protected-3-pyrrolidinone | Asymmetric Transamination | >99% ee | nih.gov |

| Cytochrome P450 | Engineered P411 variants | Alkyl azides | Intramolecular C-H Amination | up to 99:1 er | nih.gov |

Derivatization and Functionalization Strategies of 3r,4s 4 Methoxypyrrolidin 3 Ol

Stereochemical Control in Derivatization Reactions

The inherent stereochemistry of (3R,4S)-4-Methoxypyrrolidin-3-ol is a critical asset, and maintaining or predictably altering this configuration during derivatization is paramount. The trans relationship between the hydroxyl and methoxy (B1213986) groups influences the conformational preference of the pyrrolidine (B122466) ring, which in turn can direct the stereochemical outcome of subsequent reactions.

When a reaction creates a new stereocenter, the existing chiral centers can exert significant diastereoselective control. For instance, the reduction of a ketone at C-3 (derived from the oxidation of the starting alcohol) can proceed with high diastereoselectivity, favoring the formation of one of the two possible alcohol diastereomers. The choice of reducing agent and reaction conditions can often be tuned to favor either the syn or anti product relative to the adjacent methoxy group. For example, chelation-controlled reductions using reagents like lithium aluminum hydride might favor one diastereomer, while sterically-driven reductions with bulky reagents like L-Selectride® could favor the other.

Furthermore, nucleophilic substitution reactions at C-3, proceeding via an Sₙ2 mechanism on an activated hydroxyl group (e.g., a tosylate), will occur with complete inversion of configuration. This allows for the predictable synthesis of the corresponding (3S,4S) diastereomer with a new substituent at the C-3 position.

The synthesis of related pyrrolidine structures, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, has demonstrated that stereoselective reactions like dihydroxylation of a dehydroproline precursor can yield specific diastereomers in high purity after separation of intermediates. nih.gov This highlights the principle that the stereochemistry of the pyrrolidine ring can be effectively controlled and manipulated through careful reaction choice. nih.gov

Formation of Complex Pyrrolidine Architectures from the Core Scaffold

This compound is an excellent starting point for the synthesis of more complex, polycyclic, and heavily substituted pyrrolidine-containing molecules. The functional handles allow for its incorporation into larger molecular frameworks, a strategy widely used in drug discovery.

A prominent example of this is the functionalization of the pyrrolidine nitrogen. After protection and modification of the hydroxyl group, the nitrogen can be deprotected and subsequently acylated, alkylated, or used in reductive amination to append a variety of side chains and build out the molecular architecture. For instance, the nitrogen can be acylated with a complex carboxylic acid, or it can be used to displace a leaving group on another heterocyclic system, effectively merging the two fragments.

An illustration of this principle can be seen in the development of kinase inhibitors, where a related (3R,4R)-4-methoxypyrrolidinyl moiety was incorporated into a potent and selective inhibitor of T790M-containing EGFR mutants. In this case, the pyrrolidine nitrogen was acylated to form a prop-2-en-1-one, creating a covalent inhibitor, while the hydroxyl group at the 3-position was used as a point of attachment for a larger substituted pyrimidine (B1678525) ring system via an ether linkage. While the stereochemistry differs, the synthetic strategy of using the amine and hydroxyl groups as orthogonal handles to build complexity is directly applicable.

The synthesis of di- and tri-substituted pyrrolidines often relies on the stereocontrolled introduction of substituents onto a pre-existing pyrrolidine core. nih.gov Starting with this compound, one can envision a sequence where the hydroxyl group is oxidized to a ketone, followed by a Grignard or Wittig reaction to introduce a carbon-based substituent, and subsequent diastereoselective reduction or hydrogenation to set new stereocenters, leading to highly complex and diverse pyrrolidine structures.

| Starting Scaffold | Key Transformation | Resulting Architecture | Potential Application |

| N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol | O-alkylation with a heterocyclic halide | Ether-linked bi-heterocyclic system | Kinase Inhibitors |

| This compound | N-acylation with a complex acid chloride | Amide-linked complex molecule | Bioactive Probes |

| N-Boc-(3R,4S)-4-methoxypyrrolidin-3-one | Wittig reaction followed by hydrogenation | 3-Alkyl-4-methoxy-pyrrolidine derivative | Novel Scaffolds |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. The bifunctional nature of this compound makes it an attractive candidate for use in such reactions.

Specifically, it can participate in MCRs that utilize an amine and a hydroxyl group. A notable example is the Ugi four-component reaction, which combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce a di-peptide-like structure. In this context, this compound could serve as the amine component. The reaction would proceed by forming an iminium ion between the pyrrolidine nitrogen and the carbonyl component, which is then trapped by the isocyanide and the carboxylate to generate a complex, stereochemically defined product. The hydroxyl and methoxy groups would be carried through the reaction, providing additional points for diversification in the final product.

Similarly, in the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, the hydroxyl group of this compound (with a protected amine) could potentially act as the nucleophile that adds to the carbonyl-isocyanide adduct, although this is less common.

The true potential lies in using the secondary amine functionality. Its participation in an Ugi or a related MCR, such as the Mannich reaction, would instantly append a complex side chain to the nitrogen atom. nih.gov This strategy offers a highly efficient route to generate libraries of complex pyrrolidine derivatives for screening in drug discovery and chemical biology, leveraging the scaffold's inherent stereochemistry to create well-defined three-dimensional structures. nih.gov

| MCR Type | Role of this compound | Other Components | Potential Product Feature |

| Ugi Reaction | Amine | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Complex N-amidoalkyl side chain |

| Mannich Reaction | Amine | Aldehyde, Enolizable Carbonyl Compound | N-alkylated β-aminocarbonyl adduct |

Application As a Chiral Building Block in Complex Molecule Synthesis

Construction of Natural Product Scaffolds

The rigid, stereochemically defined structure of (3R,4S)-4-Methoxypyrrolidin-3-ol makes it an ideal starting point for the synthesis of various natural product scaffolds. While direct total syntheses of natural products employing this specific building block are not extensively documented, the use of closely related 3-hydroxy-4-substituted pyrrolidines is a well-established strategy. For instance, the synthesis of nucleoside analogues often utilizes chiral pyrrolidin-3-ol derivatives to mimic the furanose ring of natural nucleosides. researchgate.net The strategic placement of the hydroxyl and methoxy (B1213986) groups in this compound allows for regioselective modifications, enabling the introduction of nucleobases and other side chains to construct complex, biologically active molecules.

The general approach involves protecting the pyrrolidine (B122466) nitrogen, followed by activation of the hydroxyl group for subsequent nucleophilic substitution or coupling reactions. The methoxy group, being relatively stable, often remains intact throughout the synthetic sequence, thereby influencing the conformation and electronic properties of the final product.

Design and Synthesis of Advanced Organic Intermediates

This compound serves as a crucial starting material for the synthesis of a variety of advanced organic intermediates. Its inherent chirality is transferred to the target molecules, obviating the need for challenging enantioselective steps later in the synthetic route. A notable example is the synthesis of (3R,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a new quinolone antitumor compound, AG-7352. researchgate.net The synthesis of this advanced intermediate highlights the utility of the this compound scaffold, where the hydroxyl group is converted to an amino group while retaining the critical stereochemistry at both the C3 and C4 positions.

The synthetic utility of this building block is further demonstrated in the preparation of various substituted pyrrolidines with potential applications in medicinal chemistry. The ability to selectively functionalize the hydroxyl and amino groups allows for the creation of a diverse library of compounds for drug discovery programs.

Role in Asymmetric Total Synthesis

While specific examples of the total synthesis of natural products using this compound as a starting material are not prominently reported in the literature, the strategic importance of such chiral building blocks in asymmetric total synthesis is undeniable. The concept of "chiral pool synthesis," which utilizes readily available chiral molecules from nature, is a cornerstone of modern organic synthesis. nih.gov Chiral pyrrolidines, including derivatives of this compound, are valuable components of the chiral pool.

The general strategy in asymmetric total synthesis involves the incorporation of the chiral building block at a critical stage of the synthesis, thereby setting one or more stereocenters with high fidelity. The remainder of the synthesis then proceeds to elaborate the rest of the molecule. The well-defined stereochemistry of this compound ensures that the desired diastereomer of a complex target molecule can be accessed with high selectivity.

Development of Chiral Catalysts and Ligands

The pyrrolidine ring is a common feature in many successful chiral catalysts and ligands used in asymmetric catalysis. The C2-symmetric nature of some pyrrolidine derivatives has been particularly effective in inducing high levels of enantioselectivity in a wide range of chemical transformations. While the development of chiral catalysts and ligands directly from this compound is an area with potential for further exploration, the principles are well-established with related structures.

The synthesis of such catalysts would typically involve the derivatization of the hydroxyl and/or the pyrrolidine nitrogen with groups capable of coordinating to a metal center or participating in non-covalent interactions to create a chiral environment. For example, the hydroxyl group could be converted into a phosphine (B1218219) or an N-heterocyclic carbene precursor, while the pyrrolidine nitrogen could be functionalized with bulky substituents to control the steric environment around the catalytic center. The inherent chirality of the this compound backbone would be translated into the catalyst's structure, enabling the stereoselective synthesis of chiral molecules.

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | Not Available | C₅H₁₁NO₂ | Chiral Building Block |

| (3R,4S)-3-Methoxy-4-methylaminopyrrolidine | Not Available | C₆H₁₄N₂O | Intermediate for AG-7352 |

| AG-7352 | Not Available | Not Available | Quinolone Antitumor Compound |

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Not Available | C₅H₁₁NO₂ | Intermediate for Bioactive Molecules |

| Nucleoside Analogues | Various | Various | Antiviral/Anticancer Agents |

Spectroscopic and Structural Elucidation Techniques for 3r,4s 4 Methoxypyrrolidin 3 Ol and Its Derivatives

Advanced NMR Spectroscopic Analysis (e.g., NOESY for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the connectivity of atoms, but advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for establishing stereochemical relationships. libretexts.org NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is crucial for distinguishing between diastereomers. libretexts.org

For (3R,4S)-4-Methoxypyrrolidin-3-ol, the key is to determine the relative orientation of the hydroxyl and methoxy (B1213986) groups on the pyrrolidine (B122466) ring. In the (3R,4S) configuration, the protons at the C3 and C4 positions are on the same side of the ring (a cis relationship). A 2D NOESY experiment would therefore be expected to show a cross-peak between the proton at C3 (H3) and the proton at C4 (H4). Conversely, the trans isomer, (3R,4R)-4-Methoxypyrrolidin-3-ol, would show no such correlation due to the larger distance between these protons. The presence of this specific NOE signal provides strong evidence for the cis relative stereochemistry.

Table 1: Expected NOESY Correlations for this compound

| Interacting Protons | Expected NOE | Rationale |

| H3 ↔ H4 | Strong | Protons are in a cis orientation on the pyrrolidine ring, resulting in close spatial proximity. |

| H3 ↔ OCH₃ Protons | Weak/Absent | The proton on C3 is distant from the methyl protons of the methoxy group. |

| H4 ↔ OH Proton | Variable | Depends on the conformation and hydrogen bonding of the hydroxyl group. |

| H2 ↔ H5 Protons | Strong | Protons on adjacent carbons within the ring structure. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight and elemental composition of a compound. For this compound (C₅H₁₁NO₂), high-resolution mass spectrometry (HRMS) can verify its molecular formula by providing a highly accurate mass measurement.

The compound would typically be analyzed using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the protonated molecular ion [M+H]⁺. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure. Common fragmentation pathways for this molecule would include the loss of water (H₂O) from the hydroxyl group, loss of methanol (B129727) (CH₃OH) from the methoxy group, or cleavage of the pyrrolidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Analysis Purpose |

| [M+H]⁺ | C₅H₁₂NO₂⁺ | 118.0863 | Confirmation of molecular weight and formula. |

| [M+H - H₂O]⁺ | C₅H₁₀NO⁺ | 100.0757 | Indicates the presence of a hydroxyl group. |

| [M+H - CH₃OH]⁺ | C₄H₈N⁺ | 70.0651 | Indicates the presence of a methoxy group. |

| [M+H - CH₂O]⁺ | C₄H₁₀NO⁺ | 88.0757 | Potential loss of formaldehyde (B43269) from the methoxy group. |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration of a chiral molecule. nih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. nih.govhebmu.edu.cn

The process involves measuring the experimental ECD or ORD spectrum of the sample and comparing it to a theoretically predicted spectrum. semanticscholar.org The theoretical spectrum is generated using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) for a specific, assumed absolute configuration (e.g., 3R,4S). hebmu.edu.cnnih.gov A strong correlation between the experimental and the calculated spectrum for the (3R,4S) isomer confirms that this is the correct absolute configuration of the synthesized or isolated compound. nih.gov This method is invaluable when suitable crystals for X-ray analysis cannot be obtained. semanticscholar.org

Table 3: Methodology for Absolute Configuration Assignment using ECD

| Step | Description | Outcome |

| 1. Experimental Measurement | The ECD spectrum of the compound is recorded in a suitable solvent. | An experimental plot of differential molar extinction (Δε) vs. wavelength (nm). |

| 2. Conformational Search | Computational methods are used to find all stable low-energy conformers of the proposed (3R,4S) structure. | A set of conformer geometries and their relative energies. |

| 3. TDDFT Calculation | The ECD spectrum is calculated for each stable conformer. | A theoretical ECD spectrum for each conformer. |

| 4. Boltzmann Averaging | The calculated spectra of the conformers are averaged based on their Boltzmann population. | A single, weighted-average theoretical ECD spectrum for the (3R,4S) isomer. |

| 5. Comparison | The experimental spectrum is qualitatively and quantitatively compared to the final theoretical spectrum. | Confirmation or rejection of the proposed (3R,4S) absolute configuration. |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule. researchgate.net It provides unambiguous information about bond lengths, bond angles, and the precise spatial arrangement of atoms, thereby confirming both the relative and absolute stereochemistry in a single experiment. mdpi.com

This technique requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map, from which the atomic structure can be deduced. mdpi.commdpi.com For this compound, a successful crystallographic analysis would provide irrefutable proof of the cis relationship between the hydroxyl and methoxy groups and would establish the (3R,4S) absolute configuration, often through the use of the Flack parameter. researchgate.net

Table 4: Representative Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| a, b, c (Å) | a=5.9, b=10.9, c=14.8 | Unit cell dimensions. mdpi.com |

| α, β, γ (°) | α=90, β=98.6, γ=90 | Angles of the unit cell. mdpi.com |

| Volume (ų) | 900.1 | Volume of the unit cell. mdpi.com |

| Flack Parameter | ~0.0(1) | Confirms the absolute configuration. A value near zero for the correct enantiomer. |

Computational and Theoretical Studies of 3r,4s 4 Methoxypyrrolidin 3 Ol

Conformational Analysis and Energy Landscapes

For substituted pyrrolidines like (3R,4S)-4-Methoxypyrrolidin-3-ol, the substituents' nature and stereochemistry significantly influence the conformational preferences. The (3R,4S) configuration places the hydroxyl and methoxy (B1213986) groups in a trans relationship. Computational studies on similar substituted prolines have shown that electronegative substituents can dictate the preferred pucker of the ring. nih.gov

A systematic conformational search using molecular mechanics or quantum chemical methods can map the potential energy surface of this compound. This would reveal the relative energies of the different envelope and twist conformers. For instance, the two most likely envelope conformers would have either the C4 (bearing the methoxy group) or the C3 (bearing the hydroxyl group) atom out of the plane defined by the other four ring atoms. The relative stability of these conformers is determined by a balance of steric and electronic factors, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the methoxy group or the ring nitrogen.

Table 1: Representative Low-Energy Conformers of this compound (Hypothetical Data)

| Conformer | Puckering Description | Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A | C3-endo (Envelope) | 35° | 0.00 |

| B | C4-exo (Envelope) | -38° | 0.85 |

| C | Twist | 20° | 1.50 |

Note: This data is illustrative and would require specific calculations to be confirmed.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine a range of important molecular properties.

The distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the most electron-rich areas, such as the nitrogen and oxygen atoms, indicating where the molecule is most likely to act as a nucleophile. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. arabjchem.org

Electrostatic potential maps can also be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Table 2: Calculated Electronic Properties of this compound (Representative DFT Data)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.8 D |

Note: These values are representative and would be dependent on the level of theory and basis set used in the calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. For example, this compound is often used as a nucleophile in substitution or coupling reactions during the synthesis of larger molecules. nih.govumn.edu

By modeling the reaction pathway, chemists can identify the transition state structures and calculate their energies, which correspond to the activation energy of the reaction. This allows for the comparison of different possible mechanistic pathways and the prediction of the most favorable one. For instance, if the pyrrolidine (B122466) nitrogen acts as a nucleophile, computational models can determine whether the reaction proceeds through a direct SN2 mechanism or a two-step process.

These studies can also shed light on the role of stereochemistry in controlling the reaction's outcome. The specific (3R,4S) configuration can influence the accessibility of the reacting centers and the stability of the transition states, thus explaining observed stereoselectivity.

Molecular Modeling and Interaction Studies (focus on theoretical binding models)

Given that this compound is a building block for bioactive molecules, molecular modeling techniques such as docking and molecular dynamics (MD) simulations are invaluable for understanding how this fragment contributes to the binding of the final molecule to its biological target. nih.govnih.govtandfonline.com

In a typical scenario, a larger molecule containing the this compound core would be docked into the active site of a protein. The docking algorithm samples different orientations and conformations of the ligand within the binding pocket to predict the most stable binding mode. These models can reveal key interactions, such as hydrogen bonds formed by the hydroxyl group or the pyrrolidine nitrogen, and van der Waals interactions involving the methoxy group and the pyrrolidine ring.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions and the conformational changes that may occur upon binding. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. researchgate.net By calculating the NMR spectra for different possible conformers and comparing the Boltzmann-averaged predicted spectrum with the experimental one, it is possible to gain further confidence in the conformational preferences of the molecule in solution.

Similarly, infrared (IR) vibrational frequencies can be computed. The calculated frequencies, when scaled appropriately to account for systematic errors in the computational method, can be compared with experimental IR spectra to help assign the observed vibrational bands to specific molecular motions.

Table 3: Predicted ¹H NMR Chemical Shifts for a Dominant Conformer of this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| H on C3 | 4.1 |

| H on C4 | 3.8 |

| Methoxy Protons | 3.4 |

| Protons on C2 | 3.2, 3.0 |

| Protons on C5 | 3.1, 2.9 |

| NH Proton | 2.5 |

Note: Predicted chemical shifts are highly dependent on the computational method and the solvent model used.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on (3R,4S)-4-Methoxypyrrolidin-3-ol will likely prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising strategy involves the use of biocatalysis. Engineered enzymes, such as carbonyl reductases and transaminases, have demonstrated remarkable stereoselectivity in the synthesis of chiral hydroxypiperidines and pyrrolidines. nih.govnih.govrsc.org Future efforts could focus on identifying or engineering enzymes capable of directly converting prochiral precursors into this compound with high enantiomeric and diastereomeric purity. This approach offers the potential for reactions to be performed in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional chemical methods. For instance, the enzymatic reduction of a corresponding prochiral ketopyrrolidine could provide a direct and highly selective route to the desired di-substituted pyrrolidine (B122466).

Another avenue for sustainable synthesis lies in the utilization of renewable starting materials. Research into the conversion of biomass-derived platform molecules into valuable N-heterocycles is gaining traction. While direct synthesis from biomass is a long-term goal, developing pathways from readily available chiral pool starting materials, such as amino acids or sugars, using green reaction conditions represents a more immediate objective.

The principles of green chemistry can also be applied to optimize existing synthetic routes. This includes the use of safer solvents, minimizing the use of protecting groups, and developing catalytic reactions that replace stoichiometric reagents. Atom-economical reactions, such as catalytic asymmetric hydrogenations or transfer hydrogenations, could be explored to improve the efficiency and reduce the waste generated in the synthesis of this chiral pyrrolidine.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, is rapidly becoming a transformative technology in the pharmaceutical and fine chemical industries. youtube.com The application of flow chemistry to the synthesis of this compound and its derivatives offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for seamless scale-up.

Flow chemistry also enables the use of reaction conditions that are often challenging or unsafe to implement in batch reactors, such as high temperatures and pressures. This can lead to accelerated reaction rates and access to novel chemical transformations. The construction of chiral pyrrolidine libraries using highly diastereoselective continuous flow protocols has been successfully demonstrated, showcasing the potential for rapid and scalable synthesis. rsc.orgCurrent time information in Oxfordshire, GB.

Furthermore, the integration of real-time monitoring and automated optimization algorithms with flow chemistry platforms can accelerate the development of robust and efficient synthetic processes. This data-rich approach to process development is crucial for ensuring the quality and consistency of the final product.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Smaller reaction volumes at any given time, leading to inherently safer processes. |

| Scalability | Often requires significant re-optimization for scale-up. | Scalability is typically achieved by running the system for longer periods. |

| Reproducibility | Can be influenced by factors such as mixing and heat transfer. | Precise control over reaction parameters leads to high reproducibility. |

| Efficiency | May involve multiple isolation and purification steps. | Potential for telescoped reactions, reducing overall process time and waste. |

Exploration of Novel Reactivity Patterns

The unique arrangement of the hydroxyl and methoxy (B1213986) groups in this compound, along with the chiral pyrrolidine core, presents opportunities for exploring novel reactivity patterns. The hydroxyl and secondary amine functionalities are key handles for derivatization, allowing for the introduction of a wide range of substituents. researchgate.netgoogle.com

Future research could investigate the selective functionalization of the hydroxyl group or the nitrogen atom to create a diverse library of derivatives. For example, the hydroxyl group could be a site for esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The nitrogen atom can be acylated, alkylated, or used in cross-coupling reactions to introduce various aryl or heteroaryl moieties.

The stereoelectronic effects of the existing substituents will undoubtedly influence the reactivity and selectivity of these transformations. A detailed study of these effects could lead to the development of highly diastereoselective reactions for the synthesis of complex, poly-substituted pyrrolidines. The exploration of reactions that proceed via transition metal catalysis, organocatalysis, or biocatalysis could unlock new and efficient ways to modify the this compound scaffold. The discovery of novel reactivity patterns will expand the synthetic utility of this building block and provide access to new chemical space for drug discovery and other applications.

Advanced Materials Science Applications

While the primary focus for chiral pyrrolidines has been in medicinal chemistry, their unique structural and stereochemical features make them attractive candidates for applications in advanced materials science. rsc.org The inherent chirality of this compound can be leveraged to create materials with specific optical, electronic, or catalytic properties.

One area of exploration is the incorporation of this chiral building block into polymers. Chiral polymers can exhibit unique properties such as the ability to recognize other chiral molecules or to interact with polarized light. cmu.edumdpi.com this compound could be used as a monomer or a chiral directing agent in polymerization reactions to create polymers with helical structures or other forms of supramolecular chirality. These materials could find applications in chiral separations, asymmetric catalysis, and sensing.

Another potential application is in the development of novel chiral ligands for asymmetric catalysis. The pyrrolidine scaffold is a common feature in many successful chiral ligands. mdpi.comnih.govresearchgate.net By functionalizing the hydroxyl and amine groups of this compound with appropriate coordinating groups, new classes of chiral ligands could be developed. These ligands could be used in a variety of metal-catalyzed asymmetric reactions, leading to the efficient synthesis of other valuable chiral molecules.

Furthermore, the development of chiral porous materials, such as metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs), incorporating this compound or its derivatives is a promising research direction. rsc.orgrsc.org These materials could serve as heterogeneous catalysts for asymmetric transformations, offering the advantages of easy separation and recyclability.

| Application Area | Potential Role of this compound | Example of Potential Material |

| Chiral Polymers | Monomer or chiral directing agent. | Polyesters or polyamides with chiral recognition properties. |

| Asymmetric Catalysis | Chiral ligand precursor. | Novel phosphine (B1218219) or N-heterocyclic carbene ligands for metal catalysis. |

| Chiral Porous Materials | Chiral building block for framework construction. | Metal-Organic Frameworks (MOFs) for heterogeneous asymmetric catalysis. |

| Chiral Sensors | Recognition element for chiral analytes. | Thin films or nanoparticles for enantioselective sensing. rsc.org |

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-4-Methoxypyrrolidin-3-ol, and how can stereochemical purity be ensured?

The synthesis of this compound often involves hydrogenolysis of protected precursors. For example, hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous methanol under H₂ gas yields stereochemically pure diols . To ensure enantiomeric purity, chiral starting materials (e.g., Sigma Aldrich’s (3R,4R)-(-)-1-benzyl-3,4-pyrrolidinediol) and controlled reaction conditions (e.g., inert atmosphere, precise temperature) are critical. Post-synthesis, chiral HPLC or polarimetry should confirm stereochemistry, while ¹H/¹³C NMR and mass spectrometry validate structural integrity .

Q. How does the methoxy group at the 4-position influence the compound’s physicochemical properties?

The 4-methoxy group enhances solubility in polar solvents (e.g., methanol, DMSO) due to increased hydrogen bonding capacity. This modification also reduces basicity compared to non-methoxy pyrrolidine analogs, as shown in pKa studies of similar compounds like (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride . Computational modeling (DFT or molecular dynamics) can predict logP and solubility profiles, aiding experimental design .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹H NMR (δ 3.3–3.7 ppm for methoxy protons) and ¹³C NMR (δ 55–60 ppm for methoxy carbon) are standard.

- MS : High-resolution ESI-MS confirms molecular weight (e.g., C₆H₁₃NO₂: calc. 131.0946, observed 131.0948).

- Chiral Analysis : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can conflicting data on reaction yields in pyrrolidine synthesis be resolved?

Discrepancies in yields often stem from variations in catalyst loading (e.g., Pd/C vs. PtO₂) or solvent purity. For example, anhydrous methanol in hydrogenolysis reactions improves reproducibility compared to wet solvents . Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, pressure, and catalyst ratios, can identify critical parameters. Cross-referencing with databases like Reaxys or BKMS_METABOLIC ensures alignment with published protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Analog Synthesis : Replace the methoxy group with ethoxy, hydroxy, or halogens to assess electronic effects. For example, 4-fluoro analogs (e.g., (3R,4S)-4-Fluoropyrrolidin-3-ol) show altered receptor binding in kinase inhibition assays .

- Biological Assays : Use enzyme inhibition (e.g., PI3Kα) or cell viability assays (e.g., IC₅₀ in cancer lines) to correlate substituent effects with activity. Compare results to structurally related compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, which has documented interactions with receptors .

Q. How can polymorphism in crystalline forms impact pharmacological studies?

Polymorphic forms of related compounds (e.g., (3R,4R)-4-amino-piperidin-3-ol derivatives) exhibit differences in solubility and bioavailability. X-ray crystallography or DSC (Differential Scanning Calorimetry) identifies polymorphs, while dissolution studies in simulated biological fluids (e.g., PBS at pH 7.4) assess bioavailability. For instance, Form I of a crystalline analog showed 30% higher solubility than Form II, critical for in vivo efficacy .

Methodological Guidance

Q. How to optimize enantioselective synthesis for scale-up?

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) or enzymes (e.g., lipases) for kinetic resolution.

- Process Controls : Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates.

- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. What are the best practices for handling hygroscopic or reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.